molecular formula C9H7NO3 B046111 2-Methyl-1,3-benzoxazole-6-carboxylic acid CAS No. 13452-14-7

2-Methyl-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B046111
CAS No.: 13452-14-7
M. Wt: 177.16 g/mol
InChI Key: GFYDDTFAVDJJAI-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

A series of novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles were synthesized using 2-methyl-1,3-benzoxazole-6-carboxylic acid as a raw material. These compounds were evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, showcasing the potential of benzoxazole derivatives in developing new antimicrobial agents (Vodela et al., 2013).

Anti-Inflammatory and Cytotoxic Applications

2-Halogenatedphenyl benzoxazole-5-carboxylic acids were designed and synthesized, with some derivatives demonstrating significant anti-inflammatory and cytotoxic activities. These compounds were tested for their effectiveness against inflammation and specific cancer cell lines, indicating the therapeutic potential of benzoxazole derivatives in medical treatment (Thakral et al., 2022).

Synthetic Methodologies

Research has also focused on developing efficient synthetic methods for benzoxazole derivatives. One study reported a facile one-pot reaction for the synthesis of benzoxazoles, highlighting an efficient approach to producing these compounds from carboxylic acids (Seha & Weis, 1980). Another study demonstrated a simple and efficient one-step synthesis of benzoxazoles from carboxylic acids, further contributing to the ease of synthesizing these compounds (Wang et al., 2006).

Advanced Material Applications

Benzoxazole derivatives have been explored for their applications in advanced materials. For instance, thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid were synthesized, demonstrating the potential of these compounds in creating materials with specific thermal and optical properties (Kricheldorf & Thomsen, 1992).

Safety and Hazards

2-Methyl-1,3-benzoxazole-6-carboxylic acid is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed or inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYDDTFAVDJJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594220
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13452-14-7
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzoxazole-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (500 mg, 3.7 mmol) and trimethyl orthoacetate (1.0 mL, 7.9 mmol) is heated in an oil bath to 100° C. for 2 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 2-methyl-1,3-benzoxazole-6-carboxylic acid as an off-white solid (266 mg, 46%): 1H NMR (DMSO-d6) δ 13.1, 8.2, 8.0, 7.7, 2.7.
Quantity
500 mg
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1 mL
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Synthesis routes and methods II

Procedure details

4-Amino-3-hydroxybenzoic acid (4.9 g) was added to acetic acid (250 ml) and stirred for 3 days at 130° C. The solution was concentrated under reduced pressure, and precipitates were collected by filtration. The precipitates were dissolved in methanol and chloroform. The solution was concentrated under reduced pressure, and precipitates were collected by filtration, washed with methanol and dried under reduced pressure to give the title compound (3.5 g, Y.:62%).
Quantity
4.9 g
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Quantity
250 mL
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reactant
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Yield
62%

Synthesis routes and methods III

Procedure details

A solution of compound 138 (920 mg, 4.815 mmol) in THF:MeOH (30 mL of a 1:1 solution) was treated with a solution of potassium hydroxide (0.698 g, 17.86 mmol) in H2O (15 mL). The reaction mixture was stirred for 65 min at room temperature then quenched with 1N HCl (18 mL, 18.6 mmol) (final pH of 2.5), THF was removed under reduced pressure and the remaining aqueous solution was cooled to −78° C. and lyophilized to give compound 139 (940 mg, quantitative).
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920 mg
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Reaction Step One
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0 (± 1) mol
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0.698 g
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15 mL
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18 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-benzoxazole-6-carboxylic acid methyl ester (301 mg, 1.57 mmol) in ethanol (10 mL) was added an aqueous solution of 2N sodium hydroxide (10 mL), and the mixture was stirred for 2 hours at room temperature. 2N Hydrochloric acid was added to the reaction mixture to adjust the pH to 4, and the solution was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, then, evaporated in vacuo, and the title compound (270 mg, 1.52 mmol, 97%) was obtained. This was used in the next reaction without purification.
Quantity
301 mg
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10 mL
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10 mL
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solvent
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0 (± 1) mol
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Yield
97%

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